5-(2-Methoxyethoxy)furan-2-carbaldehyde
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Overview
Description
5-(2-Methoxyethoxy)furan-2-carbaldehyde is an organic compound with the molecular formula C8H10O4 and a molecular weight of 170.16 g/mol It is a furan derivative, characterized by a furan ring substituted with a methoxyethoxy group and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxyethoxy)furan-2-carbaldehyde typically involves the reaction of furan derivatives with appropriate reagents to introduce the methoxyethoxy and aldehyde functionalities. One common method involves the use of 2-furaldehyde as a starting material, which undergoes a series of reactions including etherification and formylation to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxyethoxy)furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions may involve reagents such as halogens or nitrating agents.
Major Products Formed
Oxidation: 5-(2-Methoxyethoxy)furan-2-carboxylic acid.
Reduction: 5-(2-Methoxyethoxy)furan-2-methanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
5-(2-Methoxyethoxy)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-Methoxyethoxy)furan-2-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The furan ring may also participate in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
5-(Ethoxymethyl)furan-2-carboxaldehyde: Similar structure with an ethoxymethyl group instead of a methoxyethoxy group.
Furan-2-carbaldehyde: Lacks the methoxyethoxy substitution, making it less complex.
Uniqueness
5-(2-Methoxyethoxy)furan-2-carbaldehyde is unique due to the presence of the methoxyethoxy group, which can influence its chemical reactivity and interactions with biological targets. This substitution can also affect its solubility and stability compared to other furan derivatives .
Properties
IUPAC Name |
5-(2-methoxyethoxy)furan-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-10-4-5-11-8-3-2-7(6-9)12-8/h2-3,6H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBYBBJRZRCVPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(O1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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